molecular formula C27H27NO6S B11159110 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11159110
M. Wt: 493.6 g/mol
InChI Key: FBCMTZPYRAZIQE-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a sulfonyl group, and a hexanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C27H27NO6S/c1-18-11-13-20(14-12-18)35(31,32)28-17-7-3-4-10-25(29)33-24-16-15-22-21-8-5-6-9-23(21)27(30)34-26(22)19(24)2/h5-6,8-9,11-16,28H,3-4,7,10,17H2,1-2H3

InChI Key

FBCMTZPYRAZIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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